Methyl 6-chloro-4-methylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-chloro-4-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-methylpyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methylpyridazine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the pyridazine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group at position 4 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Reduction: Conversion to amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 6-chloro-4-methylpyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methylpyridazine-3-carboxylic acid
- 4-Methylpyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylic acid
Uniqueness
Methyl 6-chloro-4-methylpyridazine-3-carboxylate is unique due to the presence of both a chlorine atom and a methyl group on the pyridazine ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 6-chloro-4-methylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZNBZZYPQVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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